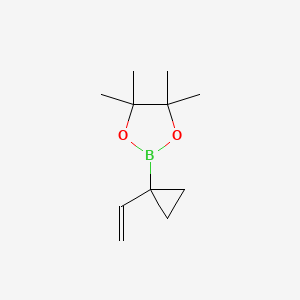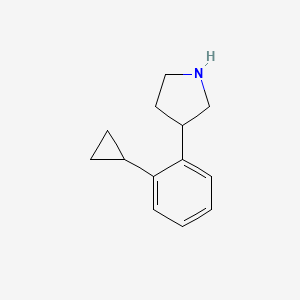
3-(2-Cyclopropylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropylphenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 2-cyclopropylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method involves the catalytic ammoniation of tetrahydrofuran (THF) using ammonia under high temperature and catalysis by solid acids .
Industrial Production Methods: In industrial settings, pyrrolidine is often produced via the gas-phase catalytic method using tetrahydrofuran and ammonia as raw materials. This process is carried out at high temperatures under the catalysis of solid acids . The separation of pyrrolidine from the crude product is achieved using nonporous adaptive crystals, which offer high purity and low energy cost .
化学反応の分析
Types of Reactions: 3-(2-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
科学的研究の応用
3-(2-Cyclopropylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 3-(2-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a protein kinase involved in cell signaling pathways . This interaction can modulate the activity of Akt, leading to various biological effects.
類似化合物との比較
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,3-dione: A versatile scaffold used in the synthesis of bioactive agents and natural products.
Pyrrolone: Known for its anti-inflammatory and analgesic activities.
Uniqueness: 3-(2-Cyclopropylphenyl)pyrrolidine is unique due to the presence of the 2-cyclopropylphenyl group, which imparts distinct steric and electronic properties. This substitution can enhance the compound’s binding affinity to specific molecular targets, making it a valuable scaffold in drug discovery .
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
3-(2-cyclopropylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-4-13(11-7-8-14-9-11)12(3-1)10-5-6-10/h1-4,10-11,14H,5-9H2 |
InChIキー |
JIRWBZZSEPGHGL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC=C2C3CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3lambda6-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13622482.png)
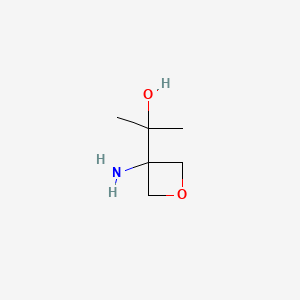
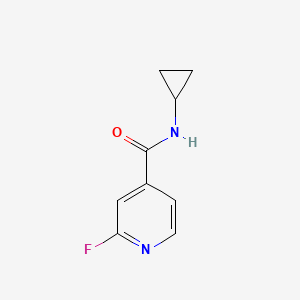



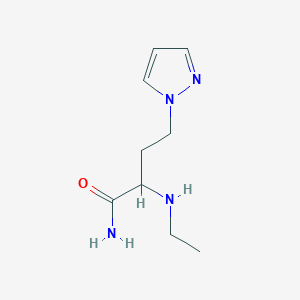

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)

